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molecular formula C14H18N4O B8409196 N4-(4-Methoxyphenyl)-N6-propylpyrimidine-4,6-diamine

N4-(4-Methoxyphenyl)-N6-propylpyrimidine-4,6-diamine

Cat. No. B8409196
M. Wt: 258.32 g/mol
InChI Key: WVEUHWHFSNHZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

100 mg of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine in the form of a hydrochloride, 66 mg of propylamine and 120 mg of DIPEA were dissolved in 1 mL of n-BuOH and the mixture obtained was charged into a microwave vial and the vial obtained was heated to 200° C. for 60 minutes under microwave irradiation. Progress of the reaction was monitored by TLC. Upon termination of the reaction n-BuOH was evaporated off and the evaporation residue was subjected to crystallization from n-BuOH-EtOH solvent mixture. N4-(4-Methoxyphenyl)-N6-propylpyrimidine-4,6-diamine was obtained in the form of a colorless solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[CH:3]=1.[CH2:17]([NH2:20])[CH2:18][CH3:19].CCN(C(C)C)C(C)C>Cl.CCCCO>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][C:4]2[CH:3]=[C:2]([NH:20][CH2:17][CH2:18][CH3:19])[N:7]=[CH:6][N:5]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC1=CC=C(C=C1)OC
Name
Quantity
66 mg
Type
reactant
Smiles
C(CC)N
Name
Quantity
120 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
ADDITION
Type
ADDITION
Details
was charged into a microwave vial
CUSTOM
Type
CUSTOM
Details
the vial obtained
CUSTOM
Type
CUSTOM
Details
was evaporated off
CUSTOM
Type
CUSTOM
Details
the evaporation residue was subjected to crystallization from n-BuOH-EtOH solvent mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=NC=NC(=C1)NCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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